molecular formula C10H8FN3O2 B1438061 5-(4-Fluorophenyl)isoxazole-3-carbohydrazide CAS No. 763109-60-0

5-(4-Fluorophenyl)isoxazole-3-carbohydrazide

Cat. No. B1438061
M. Wt: 221.19 g/mol
InChI Key: FANDPJDQVOQOBO-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)isoxazole-3-carbohydrazide is a chemical compound with the empirical formula C10H6FNO2 . It is a solid substance .


Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-(4-Fluorophenyl)isoxazole-3-carbohydrazide, often involves the reaction of a carbohydrazide with different substituted benzoic/pyridinyl/indolyl acids in phosphorous oxychloride .


Molecular Structure Analysis

The molecular weight of 5-(4-Fluorophenyl)isoxazole-3-carbohydrazide is 191.16 . The SMILES string representation of its structure is [H]C(=O)c1cc(on1)-c2ccc(F)cc2 .


Physical And Chemical Properties Analysis

5-(4-Fluorophenyl)isoxazole-3-carbohydrazide is a solid substance with a melting point of 91-95 °C (lit.) .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Isoxazole derivatives, including those related to "5-(4-Fluorophenyl)isoxazole-3-carbohydrazide," have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, novel isoxazole clubbed 1,3,4-oxadiazoles derivatives showed significant antibacterial and antitubercular properties against various strains, including E. coli, P. aeruginosa, S. aureus, S. pyogenes, and M. tuberculosis H37Rv. The antibacterial and antitubercular efficacy of these compounds was further supported by molecular docking studies to understand the mode of inhibition against the MurD ligase enzyme, a critical component in bacterial cell wall synthesis (Shingare et al., 2018).

Antiviral and Cytotoxic Activities

Research also extends to the antiviral and cytotoxic potential of isoxazole-based compounds. Derivatives synthesized from "5-(4-Fluorophenyl)isoxazole-3-carbohydrazide" have been investigated for their efficacy against Herpes simplex type-1 (HSV-1), where certain compounds reduced the number of viral plaques significantly, highlighting their potential in antiviral therapy (Dawood et al., 2011).

Immunomodulatory Properties

A novel series of isoxazole derivatives demonstrated immunosuppressive properties, showing the ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of tumor necrosis factor (TNF α) in human cell models. These findings suggest a potential for isoxazole derivatives in immunosuppressive therapy, especially for conditions where modulation of the immune response is desired (Mączyński et al., 2018).

Synthesis and Characterization

The synthesis and characterization of isoxazole derivatives form a significant part of the research on "5-(4-Fluorophenyl)isoxazole-3-carbohydrazide." Studies have detailed methodologies for creating novel compounds with improved yields and potential biological activities. Such research not only expands the chemical space of isoxazole derivatives but also opens new avenues for drug discovery and development (Thangarasu et al., 2019).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It should not be released into the environment and dust formation should be avoided . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-7-3-1-6(2-4-7)9-5-8(14-16-9)10(15)13-12/h1-5H,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANDPJDQVOQOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662342
Record name 5-(4-Fluorophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)isoxazole-3-carbohydrazide

CAS RN

763109-60-0
Record name 5-(4-Fluorophenyl)-3-isoxazolecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763109-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1,2-oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-FLUOROPHENYL)-3-ISOXAZOLECARBOHYDRAZIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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